molecular formula C16H16Cl3NO B14667155 4-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline CAS No. 38766-70-0

4-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline

Cat. No.: B14667155
CAS No.: 38766-70-0
M. Wt: 344.7 g/mol
InChI Key: XTSFJUJYNLUJQF-UHFFFAOYSA-N
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Description

4-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline is an organic compound with the molecular formula C16H16Cl3NO. This compound is characterized by the presence of a trichloromethyl group attached to an aniline derivative, which also contains a methoxyphenyl group. It is often used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline typically involves the reaction of 4-methoxybenzaldehyde with trichloroacetaldehyde in the presence of aniline. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures consistent quality and yield of the product. The final product is then subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the trichloromethyl group to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline involves its interaction with specific molecular targets. The trichloromethyl group can form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The methoxyphenyl group may also contribute to the compound’s overall activity by enhancing its binding affinity to certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline
  • 4-methoxy-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline
  • 4-methyl-N-[2,2,2-trichloro-1-(3-methoxyphenyl)ethyl]aniline

Uniqueness

4-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trichloromethyl group and the methoxyphenyl group makes it particularly reactive and suitable for various applications in research and industry.

Properties

CAS No.

38766-70-0

Molecular Formula

C16H16Cl3NO

Molecular Weight

344.7 g/mol

IUPAC Name

4-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline

InChI

InChI=1S/C16H16Cl3NO/c1-11-3-7-13(8-4-11)20-15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15,20H,1-2H3

InChI Key

XTSFJUJYNLUJQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl

Origin of Product

United States

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